

Application Notes: Elf18 as a Tool to Study PAMP-Triggered Immunity (PTI)

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Compound of Interest

Compound Name: *Elf18*

Cat. No.: *B12370527*

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Introduction

PAMP-triggered immunity (PTI) constitutes the first line of inducible defense in plants against invading microbes. This immune response is initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs).[1][2] One of the most well-characterized PAMPs is **Elf18**, an 18-amino-acid peptide derived from the N-terminus of the highly conserved bacterial Elongation Factor Tu (EF-Tu).[3][4] In *Arabidopsis thaliana* and other Brassicaceae species, **Elf18** is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) EF-TU RECEPTOR (EFR).[1][5] The specific and robust nature of the **Elf18**-EFR interaction makes **Elf18** an invaluable tool for researchers studying the mechanisms of plant immunity, from receptor activation to downstream signaling and defense gene expression.

These application notes provide an overview of the **Elf18**-induced PTI signaling pathway and detailed protocols for key assays used to quantify the plant immune response.

The Elf18-EFR Signaling Pathway

The perception of **Elf18** by its cognate receptor EFR initiates a rapid and complex signaling cascade. Upon binding **Elf18**, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[6] This association leads to the activation of the receptor kinase domains and the subsequent phosphorylation of downstream components, including receptor-like cytoplasmic kinases (RLCKs).[7]

This initial signaling cascade triggers a series of hallmark PTI responses:

- **Ion Fluxes:** A rapid influx of Ca^{2+} into the cytosol.
- **Oxidative Burst:** The production of reactive oxygen species (ROS), primarily by the NADPH oxidase RBOHD.[8][9]
- **MAPK Activation:** Activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for relaying the signal to the nucleus.[10][11]
- **Transcriptional Reprogramming:** Large-scale changes in gene expression, leading to the production of defense-related proteins and antimicrobial compounds.[5][10]
- **Hormonal Changes:** Biosynthesis of defense-related phytohormones like ethylene and salicylic acid (SA).[3][12]
- **Physiological Responses:** Stomatal closure to prevent pathogen entry and callose deposition to reinforce the cell wall.[12]

These coordinated responses culminate in an enhanced resistance to pathogen infection.[3]

Caption: A simplified model of the **Elf18**-EFR signaling cascade in plants.

Experimental Protocols and Data

The following sections provide detailed protocols for robust and commonly used assays to measure **Elf18**-induced PTI. Quantitative data from published studies are summarized in tables for easy reference.

Table 1: Typical Elf18 Concentrations for PTI Assays

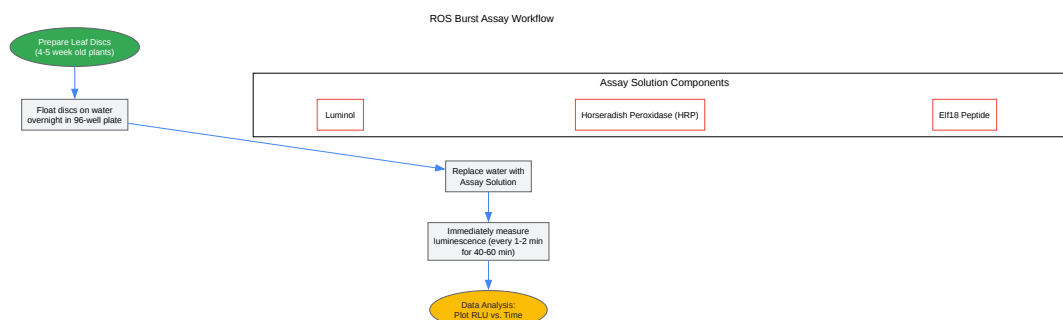
| Assay | Plant System | Elf18 Concentration | Reference(s) |
|----------------------------|---------------------------------|-----------------------|--|
| ROS Burst | Arabidopsis thaliana leaf discs | 100 nM - 1 μ M | [12] [13] [14] |
| MAPK Activation | Arabidopsis thaliana seedlings | 1 μ M | [12] [15] |
| Gene Expression (qRT-PCR) | Arabidopsis thaliana seedlings | 1 μ M - 5 μ M | [5] [12] [16] |
| Seedling Growth Inhibition | Arabidopsis thaliana seedlings | 50 nM - 1 μ M | [6] [13] [17] |
| Callose Deposition | Arabidopsis thaliana seedlings | 1 μ M | [12] |

Table 2: Key Readouts and Timing in Elf18-Induced PTI

| Response | Typical Time of Measurement | Method of Detection | Reference(s) |
|----------------------------|---------------------------------|---------------------------------|--|
| ROS Burst | 2 - 20 minutes post-treatment | Luminol-based chemiluminescence | [9] [14] [18] |
| MAPK Phosphorylation | 5 - 45 minutes post-treatment | Western Blot (anti-p44/42 MAPK) | [11] [12] [15] |
| ELENA1 Gene Expression | Peak at 12 hours post-treatment | qRT-PCR | [5] |
| PR1 Gene Expression | 10 - 24 hours post-treatment | qRT-PCR | [5] [12] |
| Seedling Growth Inhibition | 7 - 10 days post-treatment | Fresh weight measurement | [6] [17] |

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the rapid production of H_2O_2 in leaf tissue following elicitor treatment, using a luminol-peroxidase-based chemiluminescence system.[8][18]



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Caption: Experimental workflow for the luminol-based ROS burst assay.

Materials:

- 4- to 5-week-old *Arabidopsis thaliana* plants
- Luminol (e.g., Sigma-Aldrich L-012)
- Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)
- **Elf18** peptide (synthesized, >95% purity)
- White 96-well microplate
- Plate luminometer with injectors
- Deionized water

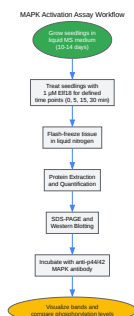
Procedure:

- **Plant Material:** Use a cork borer (4-5 mm diameter) to cut leaf discs from the leaves of healthy, soil-grown plants. Avoid the midvein.

- Overnight Incubation: Transfer one leaf disc into each well of a white 96-well plate containing 100 μ L of sterile water. Let the plate incubate at room temperature overnight in the dark to allow the wound response to subside.
- Reagent Preparation (on the day of the assay):
 - Luminol Stock (500x): Prepare a 15 mg/mL solution in DMSO. Store aliquots at -20°C.[\[14\]](#)
 - HRP Stock (500x): Prepare a 10 mg/mL solution in water. Store aliquots at -20°C.
 - **Elf18** Stock (1 mM): Dissolve **Elf18** in sterile water. Store aliquots at -20°C.
 - Assay Solution (2x): For each mL of final solution, mix 20 μ L of HRP stock, 20 μ L of Luminol stock, and the required volume of **Elf18** stock (e.g., 0.2 μ L of 1 mM stock for a final concentration of 100 nM). Bring to 1 mL with sterile water. Prepare a "mock" solution without **Elf18** as a negative control.
- Measurement:
 - Carefully remove the water from the wells.
 - Using a multichannel pipette or luminometer injectors, add 100 μ L of the 2x Assay Solution to each well.
 - Immediately place the plate in the luminometer and start recording luminescence (Relative Light Units, RLU) at 1- to 2-minute intervals for at least 40-60 minutes.[\[9\]](#)[\[15\]](#)
- Data Analysis: Plot the average RLU for each treatment against time. The total ROS production can be calculated as the cumulative RLU over the measurement period.

Protocol 2: MAPK Activation Assay

This protocol detects the phosphorylation of MAP kinases (e.g., MPK3, MPK6) as an indicator of upstream PTI signaling activation. The most common method is Western blotting using a phospho-specific antibody.[\[19\]](#)



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Caption: Experimental workflow for the MAPK activation Western blot assay.

Materials:

- 10- to 14-day-old Arabidopsis seedlings grown in liquid Murashige and Skoog (MS) medium.
- **Elf18** peptide (1 µM working solution).
- Liquid nitrogen.
- Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- SDS-PAGE equipment and reagents.
- Western blot equipment and reagents.
- Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101).
- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- Chemiluminescent substrate (ECL).

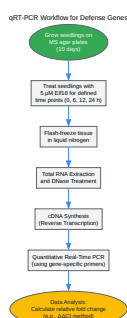
Procedure:

- **Plant Growth and Treatment:** Grow seedlings in flasks with liquid MS medium under constant light with gentle shaking.
- **Elicitation:** Add **Elf18** to a final concentration of 1 μ M.[\[12\]](#)[\[15\]](#) Collect seedlings at various time points (e.g., 0, 5, 15, 30, 45 minutes).[\[11\]](#)[\[15\]](#) The 0-minute time point serves as the untreated control.
- **Sample Collection:** For each time point, quickly blot the seedlings dry, transfer to a 2 mL tube, and flash-freeze in liquid nitrogen. Store at -80°C.
- **Protein Extraction:** Grind the frozen tissue to a fine powder. Add ice-cold extraction buffer, vortex thoroughly, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
- **Quantification:** Determine the protein concentration of each sample using a standard method (e.g., Bradford or BCA assay).
- **Western Blotting:**
 - Separate equal amounts of protein (e.g., 20-30 μ g) from each time point using SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-p44/42 MAPK antibody overnight at 4°C, following the manufacturer's recommended dilution.
 - Wash the membrane extensively with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again.
- **Detection:** Apply the ECL substrate and visualize the bands using a chemiluminescence imager. An increase in band intensity at ~42-44 kDa indicates MAPK phosphorylation. A

loading control (e.g., Coomassie stain or an antibody against a housekeeping protein like actin) should be used to ensure equal protein loading.[15]

Protocol 3: Defense Gene Expression Analysis (qRT-PCR)

This protocol measures the transcript abundance of defense-related genes that are induced by **Elf18** treatment, providing a downstream readout of PTI activation.



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